molecular formula C15H24O B12773269 Dihydronootkatone CAS No. 20489-53-6

Dihydronootkatone

Cat. No.: B12773269
CAS No.: 20489-53-6
M. Wt: 220.35 g/mol
InChI Key: NMALGKNZYKRHCE-CXTNEJHOSA-N
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Description

4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is an organic compound that belongs to the class of terpenoids. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes a naphthalene backbone with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Cyclization Reactions: Formation of the naphthalene ring system through cyclization of linear precursors.

    Alkylation: Introduction of the dimethyl and prop-1-en-2-yl groups through alkylation reactions.

    Hydrogenation: Saturation of double bonds in the naphthalene ring to form the octahydronaphthalene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.

    Reduction: Reduction of the ketone group to secondary alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.

Scientific Research Applications

4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one has various applications in scientific research, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one: Similar in structure but with different substituents.

    Terpenoids: A large class of compounds with similar isoprene-based structures.

Uniqueness

4a,8a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalen-2(1h)-one is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets and pathways, making it valuable for various applications.

Properties

CAS No.

20489-53-6

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

InChI

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1

InChI Key

NMALGKNZYKRHCE-CXTNEJHOSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H](CC2)C(=C)C)C

Canonical SMILES

CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C

density

0.975-0.988

physical_description

Colourless liquid;  Citrus like green aroma

solubility

Soluble in ethers, fats;  Very slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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